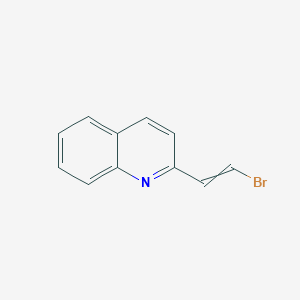
2-(2-Bromoethenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetylene under specific conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where quinoline is coupled with a bromoethenyl precursor .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The bromoethenyl group can be reduced to form ethylquinoline derivatives.
Substitution: The bromo group can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
- Oxidation leads to quinoline N-oxide derivatives.
- Reduction results in ethylquinoline derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
2-(2-Bromoethenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethenyl)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes, leading to its potential use as an anticancer or antibacterial agent .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: Similar structure but with a methyl group instead of a bromoethenyl group.
2-Chloroquinoline: Contains a chlorine atom instead of a bromoethenyl group.
Uniqueness: This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
733768-49-5 |
|---|---|
Molecular Formula |
C11H8BrN |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
2-(2-bromoethenyl)quinoline |
InChI |
InChI=1S/C11H8BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |
InChI Key |
KRKTYQUSRQFVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
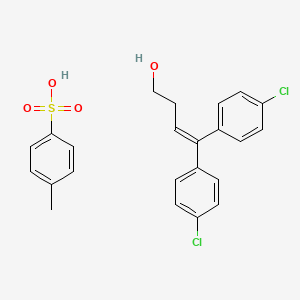
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
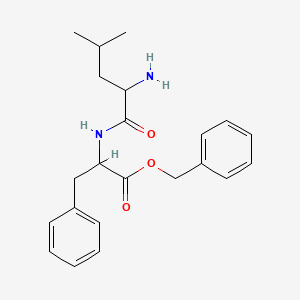
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
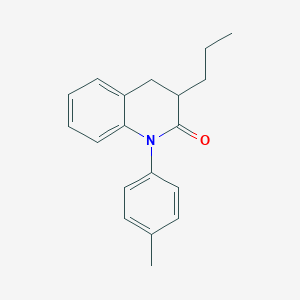
![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
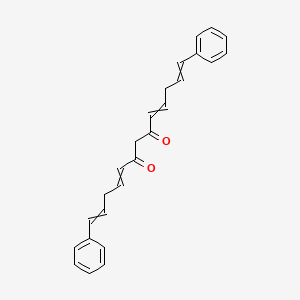
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
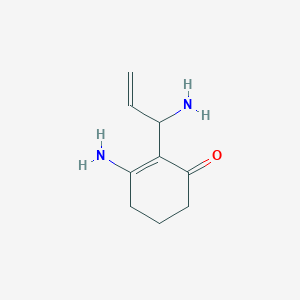
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
